3,4-Dichlorophenethyl isocyanate chemical properties and structure
3,4-Dichlorophenethyl isocyanate chemical properties and structure
An In-Depth Technical Guide to 3,4-Dichlorophenethyl Isocyanate
This guide provides a comprehensive technical overview of 3,4-Dichlorophenethyl isocyanate, a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structure, reactivity, and applications, grounding all claims in authoritative data.
Section 1: Introduction and Strategic Importance
3,4-Dichlorophenethyl isocyanate is an aromatic isocyanate that serves as a critical building block in the synthesis of a wide array of organic compounds.[1] Its strategic importance is primarily centered in the agrochemical and pharmaceutical industries.[1][2][3] The molecule's unique structure, which combines a dichlorinated phenyl ring with a highly reactive isocyanate functional group, allows for diverse synthetic transformations.[1] This dual-feature nature makes it an indispensable intermediate for creating complex molecules, including herbicides and active pharmaceutical ingredients (APIs).[2][4][5] Its utility in producing high-value specialty compounds is well-established, making a deep understanding of its properties essential for chemists in the field.[2]
Section 2: Chemical Identity and Physicochemical Properties
Correctly identifying and characterizing a reagent is the foundation of reproducible and safe science. 3,4-Dichlorophenethyl isocyanate is a white to yellow crystalline solid under standard conditions.[6][7][8]
Key Identifiers:
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CAS Number: 102-36-3
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Linear Formula: Cl₂C₆H₃NCO
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IUPAC Name: 1,2-Dichloro-4-isocyanatobenzene[7]
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
Table 1: Physicochemical Properties of 3,4-Dichlorophenethyl Isocyanate
| Property | Value | Source(s) |
| Molecular Weight | 188.01 g/mol | [4][6][7][9] |
| Melting Point | 41-43 °C | [9] |
| Boiling Point | 118-120 °C @ 18 mmHg; 233.6 °C @ 760 mmHg | [9] |
| Density | 1.4 g/cm³ | [9] |
| Flash Point | 123 °C (253.4 °F) - closed cup | |
| Vapor Pressure | 0.2 mmHg @ 20 °C | |
| Solubility | Decomposes in water |
These properties highlight that it is a solid at room temperature with a relatively low melting point and is combustible at high temperatures.[12] Its moisture sensitivity is a critical handling parameter.[12]
Section 3: Molecular Structure and Reactivity Profile
The reactivity of 3,4-Dichlorophenethyl isocyanate is dominated by the isocyanate (-N=C=O) functional group.
The molecule consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and an isocyanate group at position 1.
Caption: Reaction of 3,4-Dichlorophenethyl isocyanate with a primary amine.
Section 4: Synthesis and Manufacturing
The primary industrial method for producing aryl isocyanates is the phosgenation of the corresponding primary amine. [13][14]In this case, 3,4-dichloroaniline is treated with phosgene (COCl₂). [15][16] Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl [13] This process is hazardous due to the extreme toxicity of phosgene and requires specialized equipment and stringent safety protocols. [13]The reaction typically proceeds via a carbamoyl chloride intermediate. [13]Modern manufacturing may employ continuous flow reactors and multi-step temperature profiles (e.g., a low-temperature step followed by a high-temperature step) to improve yield and minimize the formation of urea byproducts, which can arise if the isocyanate product reacts with unreacted amine. [15][17]
Section 5: Applications in Research and Industry
The versatile reactivity of 3,4-Dichlorophenethyl isocyanate makes it a valuable intermediate in several high-value sectors.
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Agrochemicals: This is the largest market segment. [1]It is a key precursor for several widely used phenylurea herbicides, including Diuron, Linuron, and Propanil. [4][5][15]These herbicides function by inhibiting photosynthesis in target weeds.
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Pharmaceuticals: The isocyanate moiety is used to introduce urea or carbamate linkages into potential drug candidates. It has been used in the synthesis of carbonic anhydrase inhibitors and other bioactive molecules. [9]The development of new drugs utilizing this chemical as a precursor is a significant driver of demand. [3]* Specialty Chemicals: It is also used in the production of specialty polymers, dyes, and surface treatment agents. [2]
Section 6: Safety, Handling, and Storage
3,4-Dichlorophenethyl isocyanate is a hazardous substance and must be handled with extreme care.
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Hazards: It is toxic if swallowed or inhaled and causes severe irritation to the eyes, skin, and respiratory system. [18][19]It is a lachrymator (induces tears) and may cause sensitization by inhalation or skin contact, leading to allergic reactions upon subsequent exposure. [18]* Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical safety goggles, face shields, impervious gloves, and respiratory protection (a NIOSH-approved respirator is often required). [18][20]All handling should be performed in a well-ventilated chemical fume hood. * Storage: The compound is moisture and heat sensitive. [12]It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, acids, bases, alcohols, and strong oxidizing agents. [19]Refrigerated storage (2-8 °C) is often recommended. [12]* Spill & Disposal: Spills should be handled by trained personnel wearing full PPE. Small spills can be cleaned with dry procedures to avoid generating dust. [18]For larger spills, decontamination solutions containing ammonia and a surfactant are used to react with and neutralize the isocyanate. [18]All waste must be disposed of as hazardous material in accordance with local, state, and federal regulations.
Section 7: Conclusion
3,4-Dichlorophenethyl isocyanate is a high-purity, reactive intermediate with significant industrial value, particularly in the agrochemical and pharmaceutical sectors. Its utility stems directly from the electrophilic nature of the isocyanate group, which allows for the efficient formation of urethane and urea linkages. While its synthesis and handling are governed by strict safety requirements due to its toxicity and reactivity, a thorough understanding of its chemical properties enables chemists to leverage this powerful building block for the creation of complex and valuable molecules.
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